tert-Butyl 4-bromo-3-fluorophenethylcarbamate
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Overview
Description
tert-Butyl 4-bromo-3-fluorophenethylcarbamate: is an organic compound with the molecular formula C11H13BrFNO2. It is a derivative of phenethylcarbamate, where the phenyl ring is substituted with bromine and fluorine atoms. This compound is of interest in various fields of chemical research due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-bromo-3-fluorophenethylcarbamate typically involves the reaction of 4-bromo-3-fluoroaniline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: tert-Butyl 4-bromo-3-fluorophenethylcarbamate can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form various oxidation products depending on the reagents and conditions used.
Reduction Reactions: Reduction of the compound can lead to the formation of the corresponding amine or alcohol derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products:
Substitution Products: Depending on the nucleophile, products can include azides, thiocyanates, or substituted amines.
Oxidation Products: Products can include carboxylic acids, ketones, or aldehydes.
Reduction Products: Products can include primary amines or alcohols.
Scientific Research Applications
Chemistry: tert-Butyl 4-bromo-3-fluorophenethylcarbamate is used as an intermediate in the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: In biological research, this compound is used to study the effects of fluorinated and brominated aromatic compounds on biological systems. It is also used in the development of new pharmaceuticals and agrochemicals.
Medicine: The compound is investigated for its potential therapeutic properties, including its use as a precursor in the synthesis of drugs targeting specific enzymes or receptors.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the development of new polymers and coatings.
Mechanism of Action
The mechanism of action of tert-Butyl 4-bromo-3-fluorophenethylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine substituents on the phenyl ring can influence the compound’s binding affinity and selectivity. The tert-butyl group can provide steric hindrance, affecting the compound’s reactivity and stability. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
tert-Butyl 4-bromo-3-chlorophenethylcarbamate: Similar structure but with a chlorine atom instead of fluorine.
tert-Butyl 4-bromo-3-methylphenethylcarbamate: Similar structure but with a methyl group instead of fluorine.
tert-Butyl 4-bromo-3-nitrophenethylcarbamate: Similar structure but with a nitro group instead of fluorine.
Uniqueness: tert-Butyl 4-bromo-3-fluorophenethylcarbamate is unique due to the presence of both bromine and fluorine atoms on the phenyl ring. This combination of substituents can lead to unique reactivity and properties, making it valuable in various research and industrial applications. The fluorine atom can enhance the compound’s stability and lipophilicity, while the bromine atom can provide sites for further functionalization.
Properties
IUPAC Name |
tert-butyl N-[2-(4-bromo-3-fluorophenyl)ethyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrFNO2/c1-13(2,3)18-12(17)16-7-6-9-4-5-10(14)11(15)8-9/h4-5,8H,6-7H2,1-3H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHZQZYYNXQLVJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1=CC(=C(C=C1)Br)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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